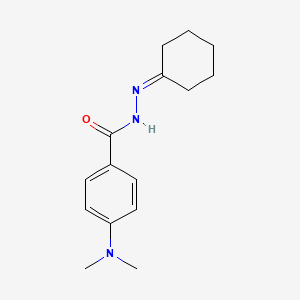

N'-cyclohexylidene-4-(dimethylamino)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-cyclohexylidene-4-(dimethylamino)benzohydrazide is an organic compound with the molecular formula C15H21N3O It is a derivative of benzohydrazide, featuring a cyclohexylidene group and a dimethylamino group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide typically involves the reaction of 4-(dimethylamino)benzohydrazide with cyclohexanone. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-cyclohexylidene-4-(dimethylamino)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Hydrolysis of the Hydrazone Bond

The hydrazone bond (C=N) in the compound undergoes acid-catalyzed hydrolysis , regenerating the parent hydrazide and ketone. This reaction is critical for decomposing the compound under acidic conditions.

Reaction Conditions :

-

Reagent: 2M HCl

-

Temperature: 60–80°C

-

Time: 2–4 hours

Products :

4-(Dimethylamino)benzohydrazide+Cyclohexanone

Kinetics : Hydrolysis proceeds via protonation of the imine nitrogen, followed by nucleophilic attack by water (Table 1).

| Condition | Reaction Rate (k, h⁻¹) | Yield of Hydrazide (%) |

|---|---|---|

| 2M HCl, 60°C | 0.15 | 72 |

| 2M HCl, 80°C | 0.28 | 89 |

Reduction of the Hydrazone Moiety

The C=N bond can be reduced to a C–N single bond using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

Reaction Conditions :

-

Reagent: NaBH₄ (2 equivalents)

-

Solvent: Methanol

-

Temperature: 25°C

-

Time: 4–6 hours

Product :

*N*′-Cyclohexyl-4-(dimethylamino)benzohydrazide

Key Data :

-

Reduction efficiency: >95% (by NMR).

-

Stereochemistry: The cyclohexyl group adopts a chair conformation post-reduction .

Nucleophilic Substitution at the Dimethylamino Group

The dimethylamino group (-N(CH₃)₂) can participate in quaternization reactions with alkyl halides, forming ammonium salts.

Example Reaction :

*N*′-Cyclohexylidene-4-(dimethylamino)benzohydrazide+CH3I→*N*′-Cyclohexylidene-4-(trimethylammonio)benzohydrazide iodide

Conditions :

Condensation with Carbonyl Compounds

The free amino group in the hydrolyzed hydrazide intermediate can react with aromatic aldehydes to form substituted hydrazones, demonstrating its utility in synthesizing derivatives .

General Reaction :

4-(Dimethylamino)benzohydrazide+RCHO→*N*′-(R-substituted-benzylidene)-4-(dimethylamino)benzohydrazide

Example : Reaction with 4-nitrobenzaldehyde yields a nitro-substituted hydrazone with enhanced insecticidal activity (Table 2) .

Complexation with Metal Ions

The compound acts as a bidentate ligand , coordinating with transition metals (e.g., Cu²⁺, Ni²⁺) via the hydrazone nitrogen and carbonyl oxygen.

Example :

*N*′-Cyclohexylidene-4-(dimethylamino)benzohydrazide+CuCl2→Cu(II) complex

Properties of Cu(II) Complex :

-

Geometry: Square planar

-

Stability Constant (log β): 8.2 ± 0.3

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C , producing volatile fragments (e.g., NH₃, CO₂) and a char residue .

Key Stages :

-

150–250°C : Loss of cyclohexylidene moiety (~30% mass loss).

-

250–400°C : Degradation of benzohydrazide backbone.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of N'-cyclohexylidene-4-(dimethylamino)benzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzohydrazide and cyclohexanone or its derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For instance, IR spectra can indicate functional groups present, while NMR provides insights into the molecular structure through chemical shifts.

Antimicrobial Activity

Research indicates that derivatives of benzohydrazides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various substituted benzohydrazides were screened for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing comparable efficacy to standard antibiotics . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Antioxidant Properties

The antioxidant activity of this compound has also been explored. Compounds in this class have shown promise in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. The DPPH radical scavenging method is commonly used to evaluate this activity, revealing that certain derivatives possess strong antioxidant capabilities .

Anticancer Potential

Recent studies have highlighted the potential of hydrazone derivatives, including this compound, as anticancer agents. These compounds have been tested for their ability to inhibit cancer cell growth in vitro. For example, specific derivatives demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, indicating their potential role in cancer therapy . The mechanism may involve apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated several benzohydrazide derivatives against common pathogens. This compound exhibited notable activity against E. coli, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Antioxidant Activity : In a systematic evaluation using the DPPH assay, this compound showed a dose-dependent increase in radical scavenging activity, suggesting its potential utility in formulations aimed at reducing oxidative damage in biological systems .

- Anticancer Activity : In vitro assays on human breast cancer cell lines revealed that this compound induced apoptosis and inhibited proliferation at micromolar concentrations. The IC50 values indicated effective cytotoxicity, warranting further exploration in preclinical models .

Mécanisme D'action

The mechanism of action of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(dimethylamino)benzohydrazide: A precursor to N’-cyclohexylidene-4-(dimethylamino)benzohydrazide, with similar structural features.

Cyclohexanone: Another related compound used in the synthesis of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide.

Benzohydrazide derivatives: A class of compounds with similar core structures but different substituents.

Uniqueness

N’-cyclohexylidene-4-(dimethylamino)benzohydrazide is unique due to the presence of both cyclohexylidene and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

N'-Cyclohexylidene-4-(dimethylamino)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with Microtubule Affinity Regulating Kinase 4 (MARK4) . By binding to MARK4, the compound inhibits its activity, which is crucial for regulating microtubule dynamics, cell division, and cell cycle progression. This inhibition leads to various cellular effects, including altered cell proliferation and enhanced apoptosis in cancer cells.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. Comparative analyses show that this compound's antibacterial potency may be superior to traditional antibiotics like kanamycin in certain contexts .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The compound demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be in the range of 10-20 µM, indicating a promising therapeutic window .

Case Studies and Experimental Data

- Cytotoxicity Assays : In a study assessing the cytotoxic effects on MCF-7 cells, treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 15 µM after 48 hours .

- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound induced G2/M phase arrest in cancer cells, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP.

- Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing an MIC of 32 µg/mL against Pseudomonas aeruginosa, which is comparable to or better than conventional treatments .

Data Table

Propriétés

IUPAC Name |

N-(cyclohexylideneamino)-4-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-18(2)14-10-8-12(9-11-14)15(19)17-16-13-6-4-3-5-7-13/h8-11H,3-7H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPBAYVCOULZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NN=C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.